molecular formula C10H7N3O3 B12903244 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-19-6

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12903244
CAS No.: 78620-19-6
M. Wt: 217.18 g/mol
InChI Key: XXZDIHQTCFREFN-UHFFFAOYSA-N
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Description

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-aminobenzo[d]oxazole with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoxazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its combination of oxadiazole and benzoxazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications in various fields of research.

Properties

CAS No.

78620-19-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(4-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H7N3O3/c1-5-3-2-4-6-7(5)11-8(15-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14)

InChI Key

XXZDIHQTCFREFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=NNC(=O)O3

Origin of Product

United States

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